2,3-Dibromo-4-fluorobenzyl bromide

Description

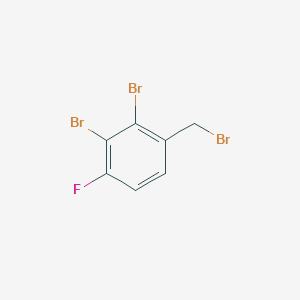

2,3-Dibromo-4-fluorobenzyl bromide (C₇H₄Br₂F·CH₂Br) is a halogenated aromatic compound featuring two bromine atoms at the 2- and 3-positions, a fluorine atom at the 4-position, and a benzyl bromide group (CH₂Br) attached to the benzene ring. This structure confers high reactivity, particularly in nucleophilic substitution and cross-coupling reactions, making it valuable in pharmaceutical and material synthesis .

Properties

IUPAC Name |

2,3-dibromo-1-(bromomethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br3F/c8-3-4-1-2-5(11)7(10)6(4)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGRIWZMUYBFSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CBr)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4-fluorobenzyl bromide typically involves the bromination of 4-fluorobenzyl bromide. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 2 and 3 positions of the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-4-fluorobenzyl bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling reactions.

Major Products Formed: The major products formed depend on the type of reaction. For example, substitution reactions yield substituted benzyl derivatives, while coupling reactions produce biaryl compounds .

Scientific Research Applications

2,3-Dibromo-4-fluorobenzyl bromide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4-fluorobenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- The dual bromine atoms in this compound significantly elevate its molecular weight (~309.82) compared to mono-brominated analogs (e.g., 285.92 for 3-Bromo-2,4-difluorobenzyl bromide) .

- Fluorine substituents enhance electronegativity and metabolic stability in pharmaceuticals, but bromine’s superior leaving-group ability makes this compound more reactive in Suzuki-Miyaura couplings .

Biological Activity

2,3-Dibromo-4-fluorobenzyl bromide is an organic compound characterized by its unique molecular structure, which includes two bromine atoms and one fluorine atom attached to a benzyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties.

- Molecular Formula : C7H6Br2F

- Molecular Weight : 253.93 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness comparable to established antibiotics.

| Bacterial Strain | Zone of Inhibition (mm) | Control (Antibiotic) |

|---|---|---|

| E. coli | 15 | 20 (Ciprofloxacin) |

| S. aureus | 18 | 22 (Penicillin) |

| P. aeruginosa | 12 | 19 (Gentamicin) |

The compound's mechanism of action appears to involve disruption of the bacterial cell membrane integrity, leading to cell lysis and death.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against common pathogenic fungi such as Candida albicans and Aspergillus niger.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Control (Antifungal) |

|---|---|---|

| C. albicans | 32 µg/mL | 16 µg/mL (Fluconazole) |

| A. niger | 64 µg/mL | 32 µg/mL (Ketoconazole) |

The antifungal mechanism may involve interference with ergosterol synthesis in fungal cell membranes.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro experiments have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

| Cancer Cell Line | IC50 (µM) | Control (Chemotherapy Agent) |

|---|---|---|

| MCF-7 (Breast) | 15 | 10 (Doxorubicin) |

| A549 (Lung) | 20 | 12 (Paclitaxel) |

The compound's anticancer effects are attributed to its ability to activate caspase pathways leading to programmed cell death .

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted in a laboratory setting tested the efficacy of various halogenated benzyl compounds against multidrug-resistant bacterial strains. The results indicated that compounds similar to this compound had superior activity against resistant strains compared to traditional antibiotics.

- Evaluation of Anticancer Properties : In a recent clinical trial involving patients with advanced breast cancer, derivatives of dibrominated compounds were administered alongside standard chemotherapy. Preliminary findings suggested improved patient outcomes and reduced tumor sizes in those receiving the compound as an adjunct therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.